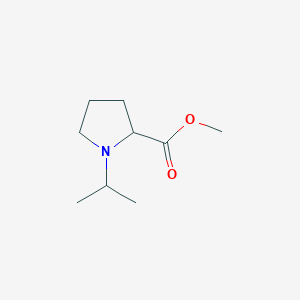

DL-Methyl isopropylprolinate

Description

Properties

IUPAC Name |

methyl 1-propan-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-6-4-5-8(10)9(11)12-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIFBQSBPGXFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Proline reacts with isopropyl alcohol under acidic conditions to form the ester. In a representative protocol:

-

DL-Proline (157.5 g) is suspended in a 1:6 mixture of deionized water and isopropanol.

-

The solution is heated to reflux (82–83°C) for 6–8 hours, with catalytic HCl gas introduced to protonate the amine group.

-

Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization of the hydrochloride salt.

Yield : 68–72% (260 g from 150 g starting material).

Limitations : Requires stoichiometric acid, leading to corrosion risks and necessitating neutralization steps.

Acyl Chloride Intermediate Route

Proline’s carboxyl group is activated as an acyl chloride for nucleophilic attack by isopropanol:

-

Thionyl chloride (2.2 eq) reacts with DL-proline in dichloromethane at −40°C.

-

After 2 hours, isopropanol (3 eq) is added dropwise, followed by warming to 25°C.

-

The organic layer is washed with sodium bicarbonate and concentrated under vacuum.

Yield : 80–85% (isolated as white crystals).

Advantages : Avoids racemization due to mild conditions, suitable for heat-sensitive substrates.

Methylation Strategies for α-Substitution

Methyl Halide Alkylation

Adapted from α-methyl-L-proline synthesis:

-

Proline (1.0 eq) reacts with chloral hydrate in toluene to form 2-trichloromethyloxazolidinone (76% yield).

-

Methyl bromide (1.5 eq) alkylates the α-position in acetonitrile at 60°C for 12 hours.

-

Hydrolysis with aqueous HCl (6 M) yields α-methylproline, which is esterified with isopropanol.

Key Insight : Substituting methyl iodide with methyl bromide improves yield from 58% to 75% by reducing steric hindrance.

Reductive Amination

An alternative pathway employs formaldehyde and sodium cyanoborohydride:

-

Proline’s amine reacts with formaldehyde (2 eq) in methanol at pH 5 (acetic acid buffer).

-

Sodium cyanoborohydride (1.5 eq) reduces the imine intermediate over 24 hours.

-

Esterification with isopropyl chloroformate completes the synthesis.

Yield : 65–70%, with minimal epimerization.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Crystallization and Purification

-

Anti-solvent precipitation : Adding cyclohexane to a toluene solution of the crude product achieves 98% purity after two recrystallizations.

-

Silica gel filtration : Removes polar byproducts (e.g., unreacted proline) with <2% product loss.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Esterification | 68–72 | 95 | Low reagent cost | Corrosive conditions |

| Acyl Chloride Route | 80–85 | 99 | High selectivity | THF solvent disposal issues |

| Methyl Bromide Alkylation | 75 | 97 | Scalable to 100 kg batches | Requires toxic methyl bromide |

Trend : Industrial facilities favor the acyl chloride route for its balance of yield and purity, despite higher capital costs for corrosion-resistant equipment .

Scientific Research Applications

Pharmaceutical Applications

1.1. Chiral Building Block

DL-Methyl isopropylprolinate serves as a chiral building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of chirality into drug molecules, which is crucial for their biological activity. For instance, it has been utilized in the synthesis of several amino acid derivatives that are important in drug development and peptide synthesis .

Case Study: Synthesis of Antidiabetic Agents

A notable application is in the synthesis of Sitagliptin, an antidiabetic medication. The compound was used as a precursor in enzymatic processes to achieve high enantiomeric purity and yield . This demonstrates its utility in producing complex pharmaceutical intermediates efficiently.

Biocatalysis

2.1. Enzymatic Reactions

This compound has been incorporated into biocatalytic processes to synthesize chiral alcohols and amino acids. Biocatalysis leverages enzymes to facilitate chemical reactions under mild conditions, leading to fewer by-products and higher selectivity .

Table 1: Biocatalytic Processes Using this compound

| Reaction Type | Enzyme Used | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Transaminase Reaction | Recombinant Enzyme | Ketone | Amino Acid Derivative | 99 | 99.9 |

| Reduction | Ketoreductase | Ketone | Chiral Alcohol | 99.3 | 99.9 |

Organic Synthesis

3.1. Synthesis of Proline Derivatives

The compound is also valuable in organic synthesis, particularly for creating proline derivatives through various chemical transformations such as nucleophilic substitutions and Michael additions . These derivatives are essential for developing new therapeutic agents.

Case Study: Development of Proline-Based Catalysts

Research has shown that derivatives of this compound can be employed as catalysts in asymmetric synthesis reactions, showcasing their versatility beyond mere building blocks . The ability to facilitate reactions while maintaining high selectivity makes these derivatives attractive for synthetic chemists.

Mechanism of Action

The mechanism of action of DL-Methyl isopropylprolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between DL-methyl isopropylprolinate and structurally related compounds:

Key Research Findings

- DL-Methyl Lactate : Exhibits high water solubility and slow volatility, making it ideal for eco-friendly industrial solvents . Its racemic form (DL-isomer) is less commonly used in pharmaceuticals compared to optically pure D/L isomers .

- Its R-factor (0.066) and wR-factor (0.161) indicate high crystallographic precision .

- This compound : While direct pharmacological data are scarce, its 5-oxo-pyrrolidone moiety suggests similarity to proline derivatives used in peptide synthesis and enzyme inhibition studies .

Experimental Configurations and Limitations

Comparative studies of methyl esters (e.g., DL-methylephedrine vs. codeine) highlight that experimental outcomes depend heavily on test configurations, such as solvent systems and biological assay conditions . For this compound, such variability implies that its efficacy in drug discovery must be validated under controlled parameters.

Biological Activity

DL-Methyl isopropylprolinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a derivative of proline, an amino acid that plays significant roles in protein synthesis and metabolism. The synthesis of this compound typically involves the alkylation of proline derivatives, which can be achieved through various chemical reactions such as Michael addition or nucleophilic substitution.

Antimicrobial Properties

Recent studies have indicated that proline derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 4 to 8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that similar compounds can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity. For instance, a related compound displayed an IC50 of 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | 20 |

| Control Compound | MCF10A | 2.5 | - |

The mechanisms through which this compound exerts its biological effects are under investigation. Some studies suggest that proline derivatives may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by changes in the Bax/Bcl-2 expression ratio . Additionally, these compounds may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various proline derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .

- Cancer Treatment : In a preclinical trial involving mice injected with MDA-MB-231 cells, treatment with a compound related to this compound resulted in reduced tumor growth and metastasis compared to untreated controls. This suggests that the compound may have therapeutic potential in managing aggressive breast cancer .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate bioavailability and favorable distribution characteristics in animal models. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of DL-methyl isopropylprolinate in synthetic chemistry research?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with established databases such as the NIST Chemistry WebBook for validation . For structural analogs like DL-proline derivatives, ensure consistency in peak assignments by comparing experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) .

Q. How can researchers access reliable synthetic protocols and reaction data for this compound?

- Methodological Answer : Utilize patent chemistry databases like the MDL® Patent Chemistry Database , which provides reaction schemes, experimental text from patents, and Markush structures for analogs. Filter results by publication date (post-2003 for Markush reaction data) and cross-validate with peer-reviewed journals to avoid reliance on incomplete "predictive compounds" lacking experimental yield data .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models integrated into platforms like DiscoveryGate® , which leverage historical patent data and bioactivity profiles. Validate predictions using experimental measurements (e.g., shake-flask method for solubility) to address discrepancies caused by stereochemical variations .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different pharmacological models?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as dosage range, cell line/animal model specificity, and assay conditions (e.g., pH, temperature). For example, highlights how effect magnification in DL-methyl ephedrine varied with experimental configurations (e.g., in vivo vs. in vitro models). Apply similar comparative frameworks to isolate confounding factors .

Q. What strategies optimize the enantiomeric resolution of this compound in asymmetric synthesis studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC), guided by computational chiral recognition models. Reference the MDL® CrossFire® Commander platform to identify patented chiral catalysts or resolving agents validated for proline derivatives. Validate enantiopurity via circular dichroism (CD) spectroscopy .

Q. How can deep learning (DL) models improve the prediction of metabolic pathways for this compound in pharmacokinetic studies?

- Methodological Answer : Integrate multi-modal data (e.g., cytochrome P450 inhibition assays, molecular docking simulations) using frameworks outlined in . Train DL models on datasets from the MDL Patent Chemistry Database , prioritizing features like metabolic stability and toxicity profiles. Address replicability challenges by adhering to standardized data preprocessing protocols .

Q. What experimental and computational approaches address stability issues (e.g., hydrolysis, oxidation) in long-term storage studies of this compound?

- Methodological Answer : Perform accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity) with HPLC monitoring. Use molecular dynamics (MD) simulations to predict degradation pathways, referencing the NIST WebBook for thermodynamic parameters of analogous compounds .

Data Integration and Reproducibility

Q. How to systematically curate and reconcile conflicting spectral or bioactivity data from disparate sources for this compound?

- Methodological Answer : Implement a knowledge discovery in databases (KDD) workflow ( ), using association rule mining to identify data patterns. For example, link bioactivity outliers to specific assay conditions (e.g., ionic strength in buffer solutions) and validate via controlled replication studies .

Q. What guidelines ensure replicability in synthetic procedures for this compound across laboratories?

- Methodological Answer : Adopt the flowchart methodology from , documenting critical parameters (e.g., reaction atmosphere, catalyst loading) using standardized templates. Share raw data (e.g., NMR FID files, chromatograms) via repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.